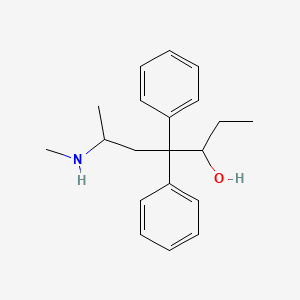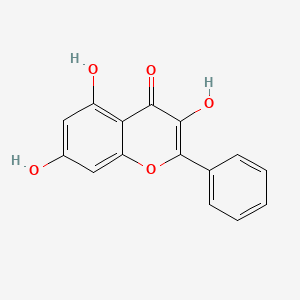
Galangin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor para sintetizar otros flavonoides y como reactivo en la síntesis orgánica.
Biología: Se estudia su papel en la modulación de las actividades enzimáticas y las vías celulares.
Medicina: Investigado por sus propiedades anticancerígenas, antiinflamatorias y antioxidantes.
Mecanismo De Acción
Galangin ejerce sus efectos a través de varios mecanismos moleculares:
Actividad Anticancerígena: Inhibe la progresión del ciclo celular e induce la apoptosis al modular vías como la quinasa de proteína activada por mitógeno (MAPK) y la quinasa B de proteína (Akt).
Actividad Antiinflamatoria: Reduce la inflamación al inhibir la producción de citoquinas proinflamatorias y enzimas.
Actividad Antioxidante: Elimina las especies reactivas de oxígeno y mejora la actividad de las enzimas antioxidantes.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Galangin interacts with various enzymes, proteins, and other biomolecules. It is well reported that this compound gets oxidized to kaempferol . This compound is metabolized preferentially by glucuronide conjugation rather than sulfation and oxidation reactions .
Cellular Effects
This compound has been reported for its anticancer activity with different mechanisms of action . It is also a well-reported anti-inflammatory and antioxidant agent . It has been reported to show other activities like antidiabetic, chemoprotective, antiarthritic, enzyme-modulating, and immunomodulatory .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action of this compound is still under study in various in vitro and in vivo models .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . More extensive studies need to be performed to prove the efficacy of this compound as anticancer, anti-inflammatory, and antioxidant agents in human volunteers and to ensure its safety and efficacy in the human system .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors .
Transport and Distribution
It is known that this compound can be transported and distributed within cells .
Subcellular Localization
It is known that this compound can be localized within specific compartments or organelles within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Galangin se puede sintetizar a través de diversas rutas químicas. Un método común implica la ciclización de las chalconas, que son intermediarios en la síntesis de flavonoides. La reacción generalmente requiere condiciones ácidas o básicas para facilitar el proceso de ciclización. Otro método implica el acoplamiento oxidativo de precursores fenólicos apropiados .
Métodos de Producción Industrial: En entornos industriales, el this compound se extrae a menudo de los rizomas de Alpinia officinarum utilizando solventes como el etanol o el metanol. El extracto se purifica luego mediante técnicas cromatográficas para aislar el this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones: Galangin experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar para formar kaempferol, otro flavonoide con propiedades similares.
Reducción: Las reacciones de reducción pueden modificar los grupos hidroxilo en la estructura del flavonoide.
Sustitución: this compound puede sufrir reacciones de sustitución en las que los grupos hidroxilo son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Reactivos como el anhídrido acético se pueden utilizar para la acetilación de grupos hidroxilo.
Productos Principales:
Oxidación: Kaempferol
Reducción: Formas reducidas de this compound con grupos hidroxilo modificados
Sustitución: Derivados acetilados de this compound
Comparación Con Compuestos Similares
Galangin se compara a menudo con otros flavonoides como el kaempferol, la quercetina y la miricetina:
Kaempferol: Estructura similar pero difiere en el número y la posición de los grupos hidroxilo.
Quercetina: Contiene un grupo hidroxilo adicional en comparación con el this compound.
This compound destaca por su combinación única de grupos hidroxilo, que contribuyen a su perfil farmacológico y biodisponibilidad distintivos .
Propiedades
IUPAC Name |
3,5,7-trihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCRNZQBSJXYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203288 | |
| Record name | Galangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norizalpinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
548-83-4 | |
| Record name | Galangin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galangin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galangin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Galangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALANGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142FWE6ECS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norizalpinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 - 218 °C | |
| Record name | Norizalpinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Galangin interacts with a wide range of molecular targets. For instance, it inhibits the activity of DNA topoisomerase I by binding to its active site, particularly forming hydrogen bonds with Arg364 and Asn352, leading to conformational changes and reduced DNA unwinding. [] This inhibition contributes to the induction of apoptosis in cancer cells. [] this compound also suppresses the epithelial-mesenchymal transition (EMT) in cancer cells by increasing E-cadherin expression and decreasing N-cadherin and vimentin levels. [] This suppression of EMT reduces cancer cell invasion and metastasis. [] Additionally, this compound modulates various signaling pathways, including PI3K/Akt, NF-κB, ERK, JNK, and mTOR, to exert its anticancer, anti-inflammatory, and neuroprotective effects. [, , , , , , ]
A: * Molecular Formula: C15H10O5 [, ]* Molecular Weight: 270.24 g/mol [, ]* Spectroscopic Data: Detailed spectroscopic characterization, including NMR and Mass Spectrometry data, can be found in various research publications and databases. [, , , ]
A: While the provided research primarily focuses on biological activity, some studies investigate this compound-loaded liposomes and nanostructured lipid carriers (NLCs) for improved delivery and bioavailability. [, ] These studies characterize the physicochemical properties of this compound formulations, suggesting its potential for diverse applications. Further research on material compatibility and stability under various conditions is necessary for broader applications.
A: Yes, molecular docking simulations have been used to study the interaction of this compound with specific protein targets, such as tyrosinase and NFE2L2/Nrf2. [, ] These simulations provide insights into the binding affinities and potential mechanisms of action. Further computational studies, including QSAR modeling, could be beneficial in optimizing the biological activities of this compound derivatives. [, ]
A: While comprehensive SAR studies are limited, research suggests that the hydroxyl groups, particularly the 3-hydroxyl group, contribute significantly to this compound's biological activities. [] Studies comparing this compound to 3,5,7-trihydroxychromone (lacking the phenyl ring) suggest the importance of the phenyl ring for enhanced antioxidant properties. [] Further investigation is necessary to fully elucidate the impact of structural modifications on this compound's activity, potency, and selectivity.
A: this compound formulations, including PEGylated liposomes and nanostructured lipid carriers, have been developed to improve its solubility and bioavailability. [, ] These formulations demonstrate enhanced drug loading, prolonged circulation time, and improved antitumor efficacy in vitro and in vivo. [, ] Further research on this compound's stability under various conditions is crucial for developing robust and effective formulations.
ANone: The provided research focuses primarily on this compound's biological activities and does not explicitly address SHE regulations. As with any potential therapeutic agent, thorough safety and toxicological assessments are necessary to ensure compliance with regulatory guidelines.
A: Studies show that this compound undergoes metabolism, including glucuronidation, in the liver and intestines. [, , ] Animal studies show that encapsulation in PEGylated liposomes significantly prolongs this compound's half-life in plasma compared to free this compound. [] The research highlights the potential for optimizing this compound's pharmacokinetic profile through targeted drug delivery strategies.
A: this compound demonstrates promising anticancer activity against various cancer cell lines, including glioma, melanoma, hepatoma, and colon cancer. [, , , , , , , , , ] It inhibits cell proliferation, induces apoptosis, and suppresses invasion and migration in vitro. [, , , , , , , , , ] In vivo studies using rodent models of cancer, allergic rhinitis, and colitis further support its therapeutic potential. [, , , , , ]
ANone: The provided research does not explicitly address resistance mechanisms associated with this compound. As with many therapeutic agents, resistance development is a potential concern. Further investigations are needed to determine whether prolonged this compound exposure leads to resistance and to explore potential cross-resistance with other compounds.
A: While this compound is generally considered safe, high doses have shown cytotoxicity in certain cell-based assays. [] Further preclinical toxicological studies are necessary to comprehensively assess its safety profile, identify potential adverse effects, and determine safe and effective dosage regimens.
A: Yes, research has explored targeted drug delivery strategies for this compound, including the development of PEGylated liposomes and nanostructured lipid carriers. [, ] These delivery systems aim to enhance this compound's solubility, bioavailability, and targeted delivery to tumor tissues. [, ]
A: Various analytical methods have been employed to characterize and quantify this compound, including high-performance liquid chromatography (HPLC) coupled with different detectors such as UV-Vis, mass spectrometry (MS), and fluorescence. [, , , ]
ANone: The provided research primarily focuses on this compound's biological activities and does not provide information regarding its environmental impact and degradation. As a naturally occurring flavonoid, its environmental fate and potential ecotoxicological effects warrant further investigation.
A: this compound exhibits limited solubility in aqueous solutions, which can impact its bioavailability. [, ] Research has explored the development of formulations, such as PEGylated liposomes and nanostructured lipid carriers, to improve its dissolution rate and solubility, thereby enhancing its therapeutic potential. [, ]
A: While the provided research employs various analytical methods, including HPLC and ELISA, to characterize and quantify this compound and its effects, it does not explicitly detail the validation of these methods. [, , , , ] Thorough analytical method validation is crucial for ensuring the accuracy, precision, and specificity of the results.
ANone: The provided research does not specifically investigate this compound's immunogenicity or its effects on immunological responses. Further research is needed to determine its potential to induce immune responses and to explore any immunomodulatory effects.
ANone: The research does not explicitly delve into this compound's interactions with drug transporters. Considering its potential as a therapeutic agent, investigating its interactions with transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) is crucial to understanding its absorption, distribution, and elimination.
A: Research indicates that this compound can influence the activity and expression of various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. [, ] Studies show that it can inhibit or induce specific CYP isoforms, suggesting its potential for drug-drug interactions. [, ]
ANone: As this compound exhibits a diverse range of biological activities, several other natural and synthetic compounds could serve as potential alternatives or substitutes depending on the specific therapeutic target. Further research comparing the performance, cost, and impact of these alternatives is essential for identifying the most suitable options.
ANone: The provided research primarily focuses on this compound's biological activities and does not address its recycling or waste management. As research progresses toward potential therapeutic applications, investigating sustainable and environmentally friendly approaches for its production, use, and disposal is crucial.
A: Research on this compound benefits from various infrastructure and resources, including well-established cell lines, animal models, and analytical techniques like HPLC, MS, and molecular docking. [1-29] Public databases provide access to genomic, proteomic, and metabolomic data, facilitating further investigation into its mechanisms of action and therapeutic potential. []
A: Research on this compound has evolved significantly, initially focusing on its presence in natural sources like honey and Alpinia officinarum. [, , , ] Over time, research has unveiled its diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects. [1-29] The development of novel formulations and exploration of its molecular mechanisms represent important milestones in its journey toward potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


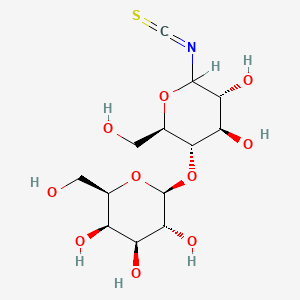
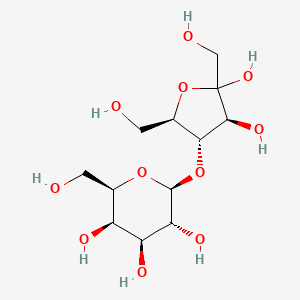
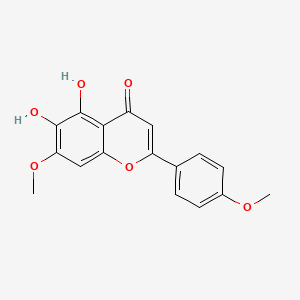
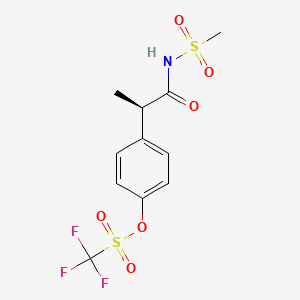
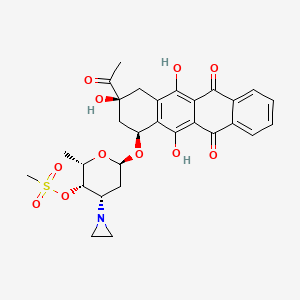
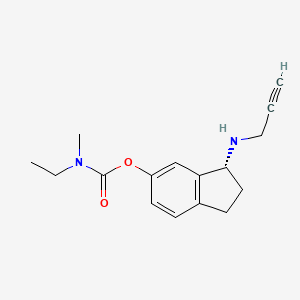
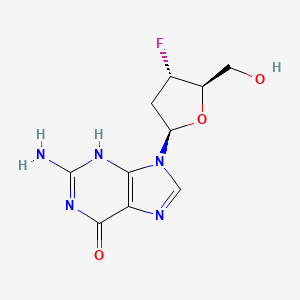
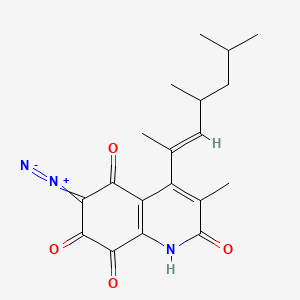
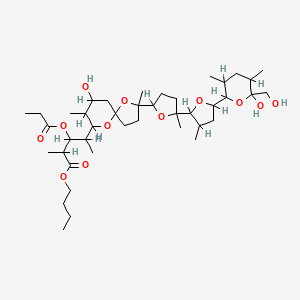

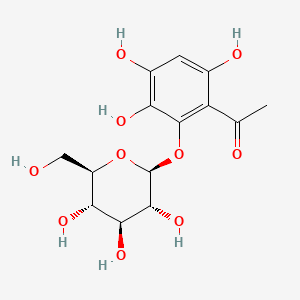

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)
